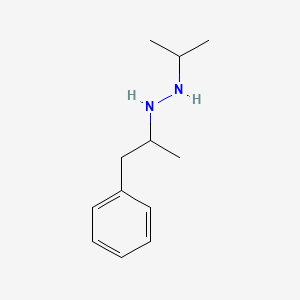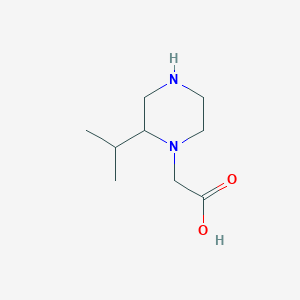![molecular formula C8H20N2O5 B14170486 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72828-37-6](/img/structure/B14170486.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction[2][2].
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The industrial process ensures high yield and purity of the final product, making it suitable for various applications in research and industry[2][2].
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions to maintain pH stability.
Biology: The compound is employed in biological assays and experiments to ensure enzyme activity and stability.
Medicine: It is used in the formulation of pharmaceuticals and in drug delivery systems.
Industry: The compound is utilized in the production of cosmetics, detergents, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This buffering action is crucial in biochemical and molecular biology experiments where enzyme activity is pH-dependent. The compound interacts with hydrogen ions, either accepting or donating them to stabilize the pH .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure but differs in its buffering capacity and applications.
Diethanolamine: Another related compound with different chemical properties and uses.
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Used in similar applications but has distinct chemical properties.
Uniqueness
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain enzyme activity and stability in various biochemical and molecular biology applications. Its ability to act as a buffer in a wide pH range makes it particularly valuable in research and industrial settings .
Eigenschaften
CAS-Nummer |
72828-37-6 |
|---|---|
Molekularformel |
C8H20N2O5 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI-Schlüssel |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Verwandte CAS-Nummern |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)





